4-bromo-1-(propan-2-yl)-1H-1,2,3-triazole 4-bromo-1-(propan-2-yl)-1H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 1260667-92-2
VCID: VC11514105
InChI: InChI=1S/C5H8BrN3/c1-4(2)9-3-5(6)7-8-9/h3-4H,1-2H3
SMILES:
Molecular Formula: C5H8BrN3
Molecular Weight: 190.04 g/mol

4-bromo-1-(propan-2-yl)-1H-1,2,3-triazole

CAS No.: 1260667-92-2

VCID: VC11514105

Molecular Formula: C5H8BrN3

Molecular Weight: 190.04 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-bromo-1-(propan-2-yl)-1H-1,2,3-triazole - 1260667-92-2

Description

Synthesis

The synthesis of triazole derivatives often involves click chemistry, specifically the Huisgen cycloaddition between azides and alkynes, catalyzed by copper(I) salts. For 4-bromo-1-(propan-2-yl)-1H-1,2,3-triazole, a possible synthesis route could involve:

  • Preparation of Azide Intermediate: Synthesis of a propan-2-yl azide from propan-2-ol.

  • Click Reaction: Reaction of the azide with a bromoalkyne in the presence of a copper catalyst to form the triazole ring.

  • Bromination: Introduction of the bromine atom at the 4-position of the triazole ring.

Synthesis Steps

StepReactionConditionsYield
1Preparation of propan-2-yl azideNaN3, propan-2-ol, tosyl chloride80-90%
2Click reaction with bromoalkyneCuI, DMF, RT70-80%
3Bromination of triazoleBr2, CHCl360-70%

Applications in Medicinal Chemistry

Triazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. While specific data on 4-bromo-1-(propan-2-yl)-1H-1,2,3-triazole is not available, similar compounds have shown promising results in medicinal chemistry. For instance, 1,2,3-triazole-containing hybrids have been explored as leads in cancer therapy due to their ability to induce apoptosis and inhibit cell proliferation .

CAS No. 1260667-92-2
Product Name 4-bromo-1-(propan-2-yl)-1H-1,2,3-triazole
Molecular Formula C5H8BrN3
Molecular Weight 190.04 g/mol
IUPAC Name 4-bromo-1-propan-2-yltriazole
Standard InChI InChI=1S/C5H8BrN3/c1-4(2)9-3-5(6)7-8-9/h3-4H,1-2H3
Standard InChIKey GNNGRGTZRJNJBT-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=C(N=N1)Br
Purity 95
PubChem Compound 84771344
Last Modified Aug 25 2023

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